[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid
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Overview
Description
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a butenyl chain with a hydroxyl group at the fourth position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid typically involves the hydroboration of 4-hydroxybut-1-yne followed by oxidation. The reaction is carried out under mild conditions using a borane reagent such as borane-tetrahydrofuran complex. The hydroboration step is followed by oxidation using hydrogen peroxide in the presence of a base such as sodium hydroxide to yield the desired boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated boronic acid.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalyst and a suitable base such as potassium carbonate.
Major Products
Oxidation: 4-oxobut-1-en-1-ylboronic acid.
Reduction: 4-hydroxybutylboronic acid.
Substitution: Various substituted alkenes depending on the coupling partner.
Scientific Research Applications
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of boron-containing drugs.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid involves its ability to form stable complexes with various organic and inorganic species. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, including cross-coupling reactions and the formation of boron-containing compounds.
Comparison with Similar Compounds
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid can be compared with other boronic acids such as phenylboronic acid and pinacolborane. While phenylboronic acid is widely used in organic synthesis, this compound offers unique reactivity due to the presence of the hydroxyl group and the unsaturated butenyl chain. Pinacolborane, on the other hand, is often used as a reducing agent, whereas this compound is more versatile in its applications.
List of Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4-Hydroxyphenylboronic acid
- 4-Vinylphenylboronic acid
Properties
CAS No. |
916673-48-8 |
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Molecular Formula |
C4H9BO3 |
Molecular Weight |
115.93 g/mol |
IUPAC Name |
[(E)-4-hydroxybut-1-enyl]boronic acid |
InChI |
InChI=1S/C4H9BO3/c6-4-2-1-3-5(7)8/h1,3,6-8H,2,4H2/b3-1+ |
InChI Key |
XSUJWDLJOMBWKI-HNQUOIGGSA-N |
Isomeric SMILES |
B(/C=C/CCO)(O)O |
Canonical SMILES |
B(C=CCCO)(O)O |
Origin of Product |
United States |
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